Sodium paraperiodate

Vue d'ensemble

Description

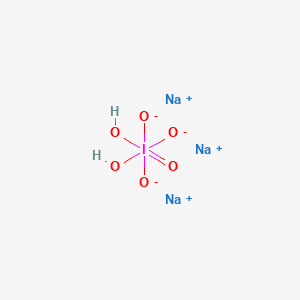

Sodium paraperiodate is a chemical compound with the molecular formula H2INa3O6 . It is also known as sodium hydrogen periodate and sodium triparaperiodate . It is a white powder that is very slightly soluble in water but soluble in concentrated sodium hydroxide solutions . It is used in solution to open saccharide rings between vicinal diols leaving two aldehyde groups .

Synthesis Analysis

Sodium paraperiodate can be synthesized by converting an iodine compound into sodium paraperiodate in the presence of Na+ ions using an alkali metal hydroxide and an alkali metal hypochlorite . Another method involves treating sodium p-periodate with an acid in an aqueous solution, separating the formed sodium m-periodate crystals, and adding alkali to the mother liquor .Molecular Structure Analysis

Sodium metaperiodate (NaIO4) forms tetragonal crystals consisting of slightly distorted IO−4 ions with average I–O bond distances of 1.775 Å; the Na+ ions are surrounded by 8 oxygen atoms at distances of 2.54 and 2.60 Å . Sodium hydrogen periodate (Na2H3IO6) forms orthorhombic crystals .Chemical Reactions Analysis

Sodium periodate can be used in solution to open saccharide rings between vicinal diols leaving two aldehyde groups . This process is often used in labeling saccharides with fluorescent molecules or other tags such as biotin .Physical And Chemical Properties Analysis

Sodium paraperiodate has a melting point of over 310°C and a density of 3.86 . It is soluble in concentrated sodium hydroxide solutions . It is a white powder and is very slightly soluble in water .Applications De Recherche Scientifique

-

Synthesis of Fine Chemicals and Pharmaceuticals

- Field : Organic Chemistry

- Application : Sodium paraperiodate is used in the synthesis of active pharmaceutical ingredients (APIs) and for the valorization of renewable feedstock . It exhibits unique reactivity and selectivity toward 1,2-diols, while presenting a superior tolerance for many common functional groups at suitable pH and temperature .

- Methods : Recently, a new and green electrochemical synthesis was established for periodate. The preparation and regeneration method for periodate lowers costs and enables the use of periodate in the synthesis of regulated products .

- Results : This method is in line with the principles of green chemistry and offers a more cost-efficient access to this oxidizer. Electrosynthesis is highly compatible and attractive with the expansion of renewable energies and is among the hottest topics in contemporary chemistry .

-

Energy Storage Cells

- Field : Energy Storage and Battery Technology

- Application : Sodium-ion batteries (SIBs) have been considered as a potential large-scale energy storage technology (especially for sustainable clean energy like wind, solar, and wave) owing to natural abundance, wide distribution, and low price of sodium resources .

- Methods : The optimization of the electrolyte, the matching of cathode and anode materials, and the construction of sodium-ion full batteries with high-performance, high-safety, and low cost are urgently needed in order to make SIBs commercially available .

- Results : Developing promising host materials with the ability of fast, stable, and efficient sodium-ion insertion/extraction is key to promoting SIBs .

-

Oxidation of Diols

- Field : Organic Chemistry

- Application : Sodium paraperiodate is a high-performance oxidizer which is already used in fine chemicals industry. It has a unique reactivity and selectivity toward 1,2-diols, while presenting a superior tolerance for many common functional groups at suitable pH and temperature .

- Methods : Sodium paraperiodate is often used in the Malaprade oxidation and Lemieux-Johnson oxidation . These are organic reactions where a vicinal diol is oxidized to a dialdehyde or diketone .

- Results : The use of sodium paraperiodate in these reactions has allowed for the total synthesis of complex organic molecules .

-

Preparation of Periodates

- Field : Industrial Chemistry

- Application : Sodium paraperiodate is used in the preparation of other periodates . It is a cost-efficient source of periodate as metaperiodate is usually obtained in about 70% yield from recrystallization from paraperiodate .

- Methods : Sodium metaperiodate can be prepared by the dehydration of sodium hydrogen periodate with nitric acid .

- Results : This method provides a more cost-efficient access to this oxidizer .

-

Preparation of Other Periodates

- Field : Industrial Chemistry

- Application : Sodium paraperiodate is used in the preparation of other periodates . It is a cost-efficient source of periodate as metaperiodate is usually obtained in about 70% yield from recrystallization from paraperiodate .

- Methods : Sodium metaperiodate can be prepared by the dehydration of sodium hydrogen periodate with nitric acid .

- Results : This method provides a more cost-efficient access to this oxidizer .

-

Oxidizing Agent

- Field : Organic Chemistry

- Application : Sodium paraperiodate is a useful oxidizing agent . It has a unique reactivity and selectivity toward 1,2-diols, while presenting a superior tolerance for many common functional groups at suitable pH and temperature .

- Methods : Sodium paraperiodate is often used in the Malaprade oxidation and Lemieux-Johnson oxidation . These are organic reactions where a vicinal diol is oxidized to a dialdehyde or diketone .

- Results : The use of sodium paraperiodate in these reactions has allowed for the total synthesis of complex organic molecules .

Safety And Hazards

Propriétés

IUPAC Name |

trisodium;dihydroxy-trioxido-oxo-λ7-iodane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H5IO6.3Na/c2-1(3,4,5,6)7;;;/h(H5,2,3,4,5,6,7);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSYMXPNUZLZKOA-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OI(=O)(O)([O-])([O-])[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2INa3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70930461 | |

| Record name | Trisodium [dihydroxy(oxo)-lambda~7~-iodanetriyl]tris(oxidanide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | Sodium paraperiodate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9561 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Sodium paraperiodate | |

CAS RN |

13940-38-0 | |

| Record name | Periodic acid (H5IO6), sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisodium [dihydroxy(oxo)-lambda~7~-iodanetriyl]tris(oxidanide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium dihydrogenorthoperiodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.